molecular formula C11H10ClN3O2S B4952769 2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

Cat. No.: B4952769
M. Wt: 283.73 g/mol
InChI Key: FMYLMGMUSZSSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazine ring, along with the amino and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Safety and Hazards

Safety information for similar compounds like 2-amino-N-(4-chlorophenyl)acetamide hydrochloride includes hazard statements such as H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research into these types of compounds could involve further exploration of their potential therapeutic uses, particularly in the field of anticancer drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized to produce the thiazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-N~6~-(4-METHYLPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
  • 2-AMINO-N~6~-(4-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
  • 2-AMINO-N~6~-(4-BROMOPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE

Uniqueness

2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYLMGMUSZSSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.